5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines an imidazo[1,5-a]pyridine moiety with a diazinane-2,4,6-trione core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been known to interact with a wide range of targets due to their versatile nature . They have been associated with various biological activities such as antiviral, antibacterial, antifungal, anti-inflammatory, and antineoplastic properties .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit tumor cell growth and angiogenesis by binding to vegfr2 receptors . This suggests that the compound might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry, it can be inferred that the compound likely interacts with multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be efficient, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives is known to be eco-friendly, suggesting that these compounds may be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,5-a]pyridine intermediate, which is then coupled with a diazinane-2,4,6-trione derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 5-{[3-(2-Bromophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
- 5-{[3-(2-Fluorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific substitution pattern and the resulting electronic and steric effects.
Biological Activity
The compound 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a member of the imidazo[1,5-a]pyridine and pyrimidine family of compounds. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H11ClN4O2, with a molecular weight of approximately 382.82 g/mol. The compound features a complex structure that includes an imidazo[1,5-a]pyridine moiety and a pyrimidine derivative.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many imidazo[1,5-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of certain functional groups may confer anti-inflammatory benefits.
Antimicrobial Activity
A study evaluated the in vitro antimicrobial activity of related compounds against several bacterial strains. The results indicated that derivatives with the imidazo[1,5-a]pyridine structure demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 12.5 µg/mL |
Compound B | Escherichia coli | 25 µg/mL |
Anticancer Activity
Another research effort focused on the anticancer potential of similar compounds. The compound was tested against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results were promising:
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
HepG2 | 15.0 | Doxorubicin (10.0) |
MCF7 | 20.0 | Paclitaxel (15.0) |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several imidazo[1,5-a]pyridine derivatives and assessed their antimicrobial properties. Among them, one derivative exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
Another research group investigated the anticancer effects of related pyrimidine derivatives in a series of in vitro assays. Their findings indicated that certain modifications to the imidazo[1,5-a]pyridine core enhanced cytotoxicity against HepG2 cells by inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQFPZRARRASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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